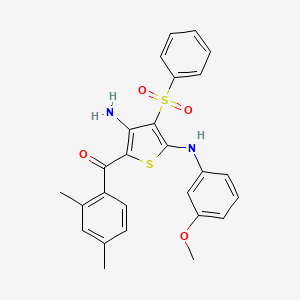3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE
CAS No.: 892291-50-8
Cat. No.: VC7048396
Molecular Formula: C26H24N2O4S2
Molecular Weight: 492.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 892291-50-8 |
|---|---|
| Molecular Formula | C26H24N2O4S2 |
| Molecular Weight | 492.61 |
| IUPAC Name | [3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C26H24N2O4S2/c1-16-12-13-21(17(2)14-16)23(29)24-22(27)25(34(30,31)20-10-5-4-6-11-20)26(33-24)28-18-8-7-9-19(15-18)32-3/h4-15,28H,27H2,1-3H3 |
| Standard InChI Key | DREIGRCTDYDRQS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)N)C |
Introduction
The compound 3-(Benzenesulfonyl)-5-(2,4-Dimethylbenzoyl)-N2-(3-Methoxyphenyl)thiophene-2,4-Diamine is a complex organic molecule featuring a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse chemical reactivity and biological activity, making them significant in medicinal chemistry .
Synthesis Methods
The synthesis of thiophene derivatives can be approached through various methods, including:
-
Iodocyclization: A method used to synthesize thiophene-2,4-diamines .
-
Tertiary thioamides: Used in a novel procedure for constructing fully substituted thiophene-2,4-diamines .
These methods allow for the precise construction of the desired molecular architecture, which is crucial for optimizing the compound's properties.
Biological Activity and Applications
Thiophene derivatives are associated with diverse biological activities, including:
-
Anti-inflammatory: Thiophene rings are known to enhance membrane permeability, making them effective anti-inflammatory agents .
-
Anticancer: Some thiophene derivatives have shown promising anticancer activity .
-
Antimicrobial: Thiophene-based compounds have been studied for their antimicrobial properties .
The specific biological activity of 3-(Benzenesulfonyl)-5-(2,4-Dimethylbenzoyl)-N2-(3-Methoxyphenyl)thiophene-2,4-Diamine would depend on its interaction with biological targets, which can be elucidated through binding affinity studies.
Interaction Studies and Pharmacodynamics
Interaction studies typically involve assessing the compound's binding affinity to enzymes or receptors. Techniques such as molecular docking and pharmacokinetic studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects.
| Technique | Purpose |
|---|---|
| Molecular Docking | To predict the binding affinity and interaction with biological targets. |
| Pharmacokinetic Studies | To understand how the compound is absorbed, distributed, metabolized, and excreted in the body. |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(Benzenesulfonyl)-5-(2,4-Dimethylbenzoyl)-N2-(3-Methoxyphenyl)thiophene-2,4-Diamine. For example:
-
3-(4-tert-Butylphenyl)-thiophene-2-carboxamide: Contains a carboxamide group and shows potential anti-inflammatory activity.
-
5-(4-Methoxyphenyl)-thiophene-2-carboxylic acid: Features a carboxylic acid and is studied for antibacterial properties.
These comparisons highlight the versatility of thiophene derivatives in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume